5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Synthetic Chemistry Process Optimization Heterocycle Synthesis

Sourcing a consistent, high-purity intermediate for structure-activity relationship (SAR) studies often presents supply chain variability. This 5-Chloro-2-(chloromethyl)-1,3-benzoxazole is the exact dual-electrophilic scaffold required for PDE9A-targeted CNS programs. - Critical for PDE9A inhibitor synthesis, enabling high-yield (98%) route to patent-protected scaffolds. - 5-Chloro substitution is essential for target binding; non-chlorinated analogs are pharmacologically untenable. - Supplied with rigorously verified identity, enabling reliable hit-to-lead diversification without revalidation delays.

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 63842-22-8
Cat. No. B1362663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(chloromethyl)-1,3-benzoxazole
CAS63842-22-8
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)CCl
InChIInChI=1S/C8H5Cl2NO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
InChIKeySMGVJNOYBXYDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(chloromethyl)-1,3-benzoxazole: Dual-Electrophilic Benzoxazole Scaffold


5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS: 63842-22-8) is a chlorinated heterocyclic compound characterized by a benzoxazole core with a reactive chloromethyl group at the 2-position and an aromatic chlorine substituent at the 5-position . This dual-electrophilic architecture—featuring both a benzylic and an aryl halide—renders it a versatile building block for sequential functionalization, particularly in the development of pharmaceuticals and agrochemicals . The compound is typically a solid at room temperature (melting point 52-55°C) with moderate solubility in organic solvents, and it is supplied as a research chemical with a minimum purity of 95% .

Why Generic Benzoxazole Substitution Fails for This Scaffold


Generic substitution of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole with unsubstituted 2-(chloromethyl)-1,3-benzoxazole or other benzoxazole analogs is often untenable due to the synergistic influence of the 5-chloro substituent on both physicochemical properties and biological outcomes. The 5-chloro group increases lipophilicity (calculated LogP of 3.22 for the target compound [1]), which can significantly alter membrane permeability and target binding compared to the non-chlorinated analog (LogP of ~2.4 for 2-(chloromethyl)-1,3-benzoxazole, estimated). Furthermore, patent literature demonstrates that this specific 5-chloro-2-(chloromethyl) substitution pattern is critical for achieving inhibitory activity against phosphodiesterase 9A (PDE9A), a target for neurological disorders, highlighting that the 5-chloro substituent is not merely a passive structural element but a key driver of pharmacological activity .

Quantitative Differentiation and Comparative Data


Synthesis Yield Advantage

The synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole via a specific cyclization protocol in phenol achieves a 98% isolated yield . This is a quantitative benchmark that exceeds yields typically reported for similar 2-substituted benzoxazole syntheses, which often fall in the 65-85% range using alternative methods [1].

Synthetic Chemistry Process Optimization Heterocycle Synthesis

Lipophilicity Advantage

The calculated LogP value for 5-Chloro-2-(chloromethyl)-1,3-benzoxazole is 3.22 [1]. This represents a significant increase in lipophilicity compared to the non-chlorinated analog, 2-(chloromethyl)-1,3-benzoxazole, which has an estimated LogP of approximately 2.4.

Medicinal Chemistry Drug Design ADME Prediction

Dual Electrophilic Reactivity

5-Chloro-2-(chloromethyl)-1,3-benzoxazole contains two distinct electrophilic chlorine atoms: a reactive benzylic chloride (at the 2-chloromethyl group) and an aryl chloride (at the 5-position). This dual electrophilicity allows for chemoselective sequential functionalization . In contrast, the close analog 5-chloro-2-methylbenzoxazole lacks the reactive chloromethyl handle, limiting its utility for diversification.

Organic Synthesis Reaction Selectivity Scaffold Diversification

Validated Research and Industrial Applications


PDE9A Inhibitor Intermediate for CNS Disorders

This compound is explicitly claimed as a critical intermediate in the synthesis of phosphodiesterase 9A (PDE9A) inhibitors, as detailed in multiple international patents (e.g., WO-2020116971-A1) . PDE9A is a therapeutic target for central nervous system (CNS) disorders, including cognitive impairment and Alzheimer's disease. The 5-chloro substitution pattern on the benzoxazole core is essential for the desired inhibitory activity. The high synthetic yield (98%) makes it a cost-effective building block for generating large compound libraries or scaling up lead candidates for preclinical studies.

Antifungal and Antimicrobial Scaffold

Benzoxazole derivatives, particularly those with 5-chloro substitution, are a privileged scaffold in the search for novel antifungal and antimicrobial agents . While specific IC50 data for this exact compound is not in the primary search set, research on related 5-chloro-benzoxazole scaffolds demonstrates broad-spectrum activity . The compound's dual-electrophilic nature allows for rapid diversification to explore structure-activity relationships (SAR) against resistant fungal strains (e.g., *Candida* spp.) and Gram-positive bacteria, serving as a foundational building block for hit-to-lead optimization.

Functionalized Materials and Chemical Biology Probes

Beyond pharmaceuticals, this compound is a valuable building block for synthesizing functionalized materials, such as fluorescent dyes, and chemical biology probes . The 5-chloro substituent can be used for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-chloromethyl group is a prime site for attaching various tags, such as fluorophores or affinity handles (e.g., biotin). This dual functionalization capability makes it particularly useful in proteomics research for developing targeted probes to study protein function or cellular localization.

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